methyl 4-[1-(6-phenylpyridazin-3-yl)piperidine-4-amido]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[1-(6-phenylpyridazin-3-yl)piperidine-4-amido]benzoate is a complex organic compound that features a combination of a benzoate ester, a piperidine ring, and a phenylpyridazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[1-(6-phenylpyridazin-3-yl)piperidine-4-amido]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylpyridazine Moiety: The phenylpyridazine group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[1-(6-phenylpyridazin-3-yl)piperidine-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and phenylpyridazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[1-(6-phenylpyridazin-3-yl)piperidine-4-amido]benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of methyl 4-[1-(6-phenylpyridazin-3-yl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylpyridazine Derivatives: Compounds such as phenylpyridazine and its derivatives share structural similarities and are studied for similar applications.
Piperidine-Based Compounds: Piperidine derivatives are widely used in medicinal chemistry and materials science.
Uniqueness
Methyl 4-[1-(6-phenylpyridazin-3-yl)piperidine-4-amido]benzoate is unique due to its combination of structural features, which confer specific chemical and biological properties.
Biologische Aktivität
Methyl 4-[1-(6-phenylpyridazin-3-yl)piperidine-4-amido]benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, including amide formation and the introduction of the pyridazine moiety. The synthetic pathway can be summarized as follows:
- Formation of the Piperidine Ring : The initial step often involves the formation of a piperidine derivative through a reaction with suitable amines.
- Pyridazine Introduction : The 6-phenylpyridazin-3-yl group is introduced via cyclization reactions involving hydrazine derivatives.
- Final Coupling : The final step involves coupling the piperidine derivative with methyl 4-amino benzoate to yield the target compound.
2.1 Pharmacological Profile
Research indicates that this compound exhibits significant activity against various biological targets:
- FABP4 Inhibition : Recent studies have shown that compounds similar to this compound act as potent inhibitors of Fatty Acid Binding Protein 4 (FABP4), which is implicated in metabolic disorders such as obesity and diabetes .
Compound | Activity | Reference |
---|---|---|
This compound | FABP4 Inhibitor | |
Related Compounds | Various Biological Activities |
The mechanism by which this compound exerts its biological effects is primarily through modulation of lipid metabolism pathways. By inhibiting FABP4, it potentially alters fatty acid transport and metabolism, leading to beneficial effects in metabolic diseases.
3. Case Studies and Research Findings
Several case studies have explored the biological effects of similar compounds:
- Antidiabetic Effects : A study demonstrated that FABP4 inhibitors led to improved insulin sensitivity in diabetic models, suggesting a therapeutic potential for managing diabetes .
- Antineuropathic Activity : Compounds derived from similar scaffolds have shown efficacy in animal models for neuropathic pain, indicating a broader pharmacological profile .
4. Conclusion
This compound represents a promising candidate for further research in pharmacology, particularly concerning metabolic disorders and pain management. Its ability to inhibit FABP4 highlights its potential as a therapeutic agent.
5. Future Directions
Further studies are needed to:
- Explore the full pharmacokinetic profile of the compound.
- Conduct clinical trials to assess its efficacy and safety in humans.
- Investigate other potential biological targets and mechanisms of action.
Eigenschaften
IUPAC Name |
methyl 4-[[1-(6-phenylpyridazin-3-yl)piperidine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-31-24(30)19-7-9-20(10-8-19)25-23(29)18-13-15-28(16-14-18)22-12-11-21(26-27-22)17-5-3-2-4-6-17/h2-12,18H,13-16H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCODZFBHBJLKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.